2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is an organic compound that features a benzimidazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves the reaction of benzimidazole with a benzodioxole derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activity.
Benzodioxole: Shares the benzodioxole moiety but lacks the benzimidazole ring.
2-(1H-benzimidazol-1-yl)acetamide: Similar structure but without the benzodioxole group.
Uniqueness
2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the combination of the benzimidazole and benzodioxole moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKHVLIERVBACU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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